molecular formula C13H12Cl2N2O2 B3035431 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 321385-71-1

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone

Cat. No.: B3035431
CAS No.: 321385-71-1
M. Wt: 299.15 g/mol
InChI Key: UWNJDKMIBYZXJD-UHFFFAOYSA-N
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Description

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenoxyethyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the pyrazole ring with 2,4-dichlorophenoxyethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the ethanone group: The final step involves the acylation of the substituted pyrazole with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In biological systems, it can modulate signaling pathways by interacting with receptors, affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[5-[1-(2,4-dichlorophenoxy)ethyl]pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-8(12-5-6-16-17(12)9(2)18)19-13-4-3-10(14)7-11(13)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNJDKMIBYZXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
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1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
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1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
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1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
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